

Resolving Vericiguat Impurities: A Comprehensive Chromatographic Approach

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Compound of Interest

Compound Name: *Vericiguat impurity-2*

Cat. No.: *B15602233*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the chromatographic conditions for the effective separation and quantification of Vericiguat and its known impurities. The provided methodologies are essential for ensuring the quality, safety, and stability of Vericiguat in bulk drug substances and pharmaceutical formulations.

Introduction

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of symptomatic chronic heart failure.^[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the medication.^[1] This application note details validated Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods for the profiling of Vericiguat impurities.

Vericiguat and Its Impurities

Several impurities have been identified for Vericiguat, arising from the manufacturing process or degradation. Known impurities include Impurity-1, Impurity-2, Vericiguat Carboxidamide Hydrochloride Impurity, Vericiguat Carboxylic Acid Impurity, and Vericiguat Nitrile Impurity.^{[1][2]}

Robust analytical methods are necessary to detect and quantify these impurities to ensure they are within acceptable limits.

Chromatographic Methods for Impurity Profiling

Both UPLC and HPLC methods have been successfully developed and validated for the analysis of Vericiguat and its related substances. UPLC methods offer advantages in terms of speed and resolution due to the use of smaller particle size columns.[3]

UPLC Method for Impurity Profiling

A stability-indicating reverse-phase UPLC (RP-UPLC) method has been developed for the detection and quantification of organic impurities in Vericiguat bulk drug.[2][4] This method is rapid, accurate, and precise, making it suitable for routine quality control analysis.[2]

Table 1: UPLC Chromatographic Conditions[2]

Parameter	Condition
Column	Waters Acuity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 µm)
Mobile Phase	Acetonitrile and 0.1% Formic Acid in water (80:20 v/v)
Flow Rate	0.2 mL/min
Injection Volume	5 µL
Detection Wavelength	233 nm
Column Temperature	Ambient
Run Time	Short, with good resolution of impurities

Under these conditions, the retention times for Vericiguat and its impurities are well-separated. For instance, the retention times for Impurity-1, Impurity-2, and Vericiguat were found to be 0.987 min, 1.668 min, and 2.335 min, respectively.[2]

HPLC Method for Estimation of Vericiguat

For routine analysis and in laboratories where UPLC is not available, a robust RP-HPLC method can be employed. Several HPLC methods have been developed for the estimation of Vericiguat in bulk and tablet dosage forms.[5][6][7]

Table 2: HPLC Chromatographic Conditions (Method 1)[6]

Parameter	Condition
Column	Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 μ m)
Mobile Phase	10mM Potassium dihydrogen phosphate: Methanol (60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	256 nm
Column Temperature	25°C

Table 3: HPLC Chromatographic Conditions (Method 2)[7]

Parameter	Condition
Column	Phenomenex Luna C18 (150 mm × 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	258 nm
Column Temperature	Ambient

Experimental Protocols

Protocol 1: UPLC Method for Vericiguat Impurity Profiling[2]

Objective: To separate and quantify Vericiguat and its known impurities (Imp-1 and Imp-2) in a bulk drug sample.

Materials:

- Vericiguat bulk drug
- Vericiguat Impurity-1 and Impurity-2 reference standards
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Water (Milli-Q or equivalent)

Equipment:

- Waters Acquity UPLC system with a PDA detector
- Waters Acquity UPLC BEH Shield C8 column (100 × 2.1 mm, 1.7 µm)
- Analytical balance
- Volumetric flasks and pipettes
- Sonicator

Procedure:

- Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% formic acid in water in the ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.
- Standard Solution Preparation:
 - Accurately weigh and transfer about 2.5 mg each of Vericiguat Impurity-1 and Impurity-2 into a 100 mL volumetric flask.
 - Add about 70 mL of diluent (mobile phase) and sonicate to dissolve.

- Make up the volume to 100 mL with the diluent.
- Sample Solution Preparation:
 - Accurately weigh and transfer about 25 mg of Vericiguat bulk drug into a 100 mL volumetric flask.
 - Add about 70 mL of diluent and sonicate to dissolve.
 - Make up the volume to 100 mL with the diluent.
- Chromatographic Analysis:
 - Set up the UPLC system according to the conditions in Table 1.
 - Inject 5 μ L of the standard and sample solutions into the chromatograph.
 - Record the chromatograms and determine the retention times and peak areas for Vericiguat and its impurities.

Protocol 2: Forced Degradation Studies[6][8]

Objective: To assess the stability of Vericiguat under various stress conditions and to confirm the specificity of the analytical method.

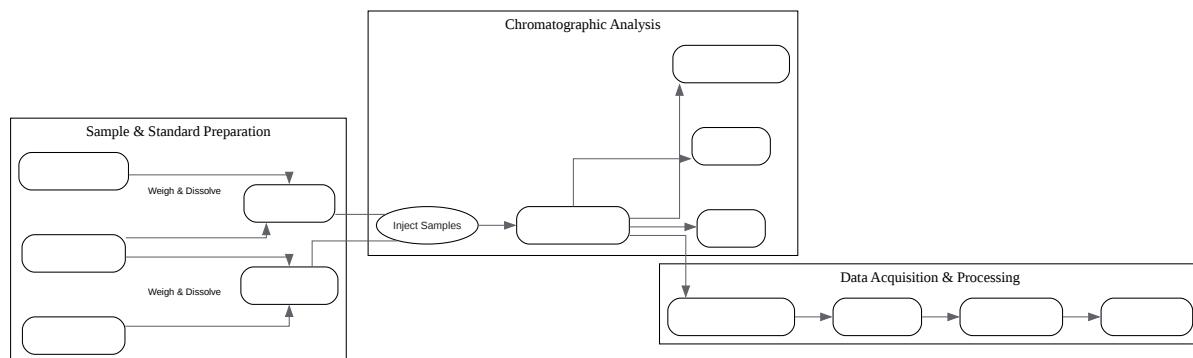
Procedure:

- Acid Degradation: To 1 mL of Vericiguat stock solution (1000 μ g/mL), add 1 mL of 5N HCl. Reflux for 8 hours at 60°C. Neutralize the solution with 5N NaOH and dilute to a final concentration of 100 μ g/mL with the mobile phase.
- Alkali Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 5N NaOH. Reflux for 8 hours at 60°C. Neutralize the solution with 5N HCl and dilute to the final concentration.
- Oxidative Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to the final concentration.[2]

- Thermal Degradation: Keep the Vericiguat solid drug substance in a hot air oven at 105°C for 24 hours.[2] Prepare a sample solution at the target concentration.
- Photolytic Degradation: Expose the Vericiguat drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution at the target concentration.

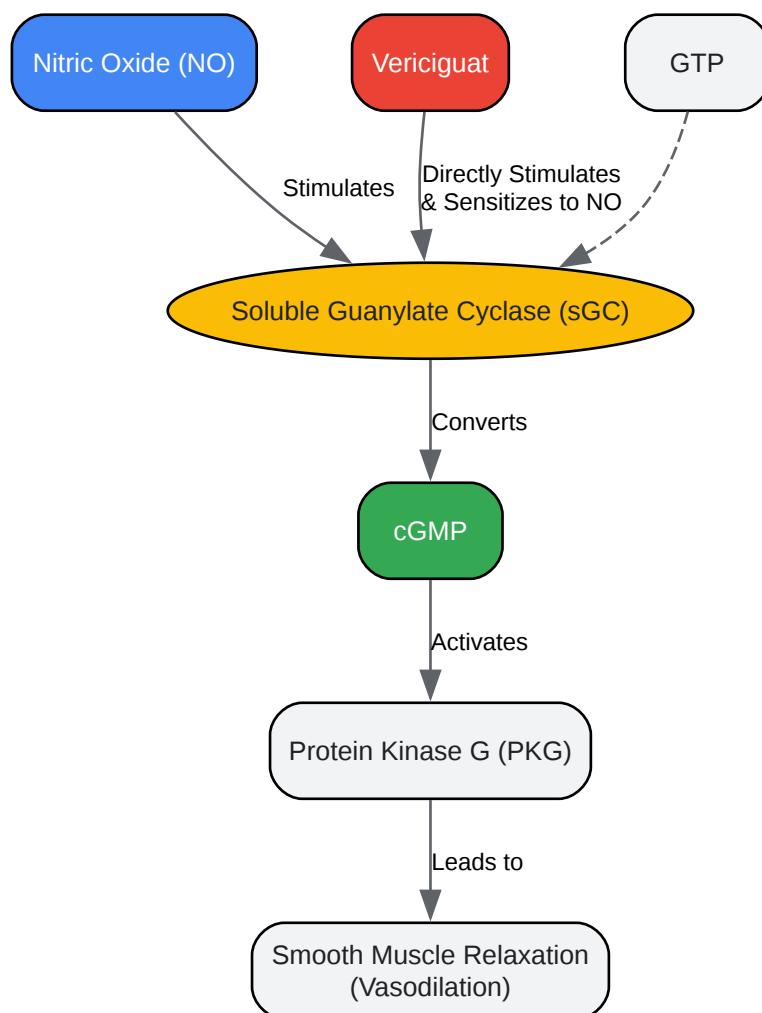
Analyze all stressed samples using the developed UPLC or HPLC method to observe for any degradation products.

Visualizations



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Caption: Experimental workflow for Vericiguat impurity analysis.



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Caption: Vericiguat's mechanism of action via the sGC signaling pathway.

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